5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both oxane and pyrrolo components. This compound is of interest within the fields of medicinal chemistry and drug discovery due to its potential biological activities and applications.
The compound is synthesized through various chemical reactions that involve the manipulation of specific precursors. Detailed synthetic pathways are explored in the synthesis analysis section.
5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one can be classified as a heterocyclic compound due to the presence of nitrogen in its pyrrole structure. It also falls under the category of brominated compounds due to the presence of a bromo substituent.
The synthesis of 5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one typically involves several steps, including:
The molecular structure of 5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one features a spirocyclic arrangement where an oxane ring is fused with a pyrrole derivative. The presence of a bromo atom at the 5' position adds to its reactivity and potential biological activity.
The compound can participate in various chemical reactions typical for heterocycles:
The mechanism of action for 5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one in biological systems may involve:
Experimental studies are needed to elucidate specific targets and pathways affected by this compound.
Relevant data on its stability and reactivity profiles should be gathered from experimental studies to provide comprehensive insights.
5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one holds potential appl
The retrosynthetic deconstruction of 5'-bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one (CAS 1341038-90-1) reveals two primary strategic disconnections: cleavage at the spiro carbon yielding an oxane precursor and a brominated pyrrolopyridinone fragment, or deconstruction via intramolecular cyclization of a linear precursor containing both heterocyclic systems. The first approach typically starts from a pre-formed 5-bromopyrrolo[2,3-b]pyridin-2(3H)-one scaffold, where the spirojunction forms through C–C bond formation at the C3 position. This strategy capitalizes on the nucleophilic character of the C3 carbon adjacent to the carbonyl, enabling attack on electrophilic tetrahydropyran-4-one derivatives. Alternative routes employ ring expansion or cyclization strategies using vinyl selenone or sulfonium salt intermediates, which facilitate stereoselective spiroannulation under mild conditions as highlighted in recent methodological advances [5].
The second retrosynthetic pathway involves constructing the pyrrolopyridinone ring onto a pre-formed spirocyclic oxane scaffold. This route often employs palladium-catalyzed cross-coupling or copper-mediated cyclization to install the brominated heterocycle. Both approaches must address the steric constraints imposed by the spiro center and regioselectivity challenges in bromination. The strategic placement of the bromine at C5' early in the synthesis (rather than late-stage functionalization) often proves advantageous due to the electron-deficient nature of the pyrrolopyridine system, which directs electrophilic aromatic substitution [1] [5].
Bromination methodologies for this spirocyclic system predominantly employ electrophilic aromatic substitution (EAS) due to the inherent electron-rich character of the pyrrolo[2,3-b]pyridine system. The C5 position exhibits heightened nucleophilicity compared to other ring positions, enabling regioselective bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS). Optimization studies reveal that reactions in dichloromethane (DCM) at 0-5°C with 1.05 equivalents of NBS provide >90% regioselectivity for the 5'-bromo isomer, minimizing polybromination byproducts. The presence of the spiro-oxane moiety does not significantly hinder bromination kinetics but does influence crystallinity and purification outcomes [1] [3].
Spiroannulation strategies employ two principal methodologies: (1) Michael addition-cyclization sequences using α,β-unsaturated carbonyl systems, and (2) intramolecular nucleophilic displacement. The former approach utilizes vinyl sulfonium salts or selenones as activated alkenes that undergo conjugate addition with the C3 anion of 5-bromopyrrolo[2,3-b]pyridin-2(3H)-one, followed by spontaneous intramolecular alkylation to form the spiro junction. Zinc-mediated cyclization significantly enhances diastereoselectivity in these systems, achieving diastereomeric ratios >20:1. The latter methodology employs α,ω-dihaloalkanes (e.g., 1,3-dibromopropane) that undergo sequential N-alkylation and Dieckmann-type condensation. Recent advances demonstrate that phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yields from 65% to 88% by facilitating interfacial reactions in biphasic systems [1] [5].
Table 1: Bromination Agents and Conditions for Pyrrolo[2,3-b]pyridine Systems
Brominating Agent | Solvent | Temperature (°C) | Regioselectivity (5'-bromo:others) | Yield (%) |
---|---|---|---|---|
N-Bromosuccinimide (NBS) | DCM | 0-5 | 95:5 | 92 |
Bromine (Br₂) | AcOH | 25 | 85:15 | 78 |
CuBr₂ | DMF | 80 | 70:30 | 65 |
Structural analysis of 5'-bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one (MW: 283.12 g/mol, C₁₁H₁₁BrN₂O₂) against its carbocyclic analogues reveals significant physicochemical differences attributable to the oxygen heteroatom. The spiro-oxane derivative exhibits enhanced polarity (calculated cLogP = 1.2) compared to the spiro-cyclopentane analogue (C₁₁H₁₁BrN₂O, MW 267.12 g/mol, cLogP = 2.1) and spiro-cyclohexane variant (C₁₂H₁₁BrN₂O₂, MW 295.14 g/mol, cLogP = 2.4). This polarity difference translates to improved aqueous solubility (23 mg/mL for oxane vs. 8 mg/mL for cyclopentane analogue) and influences crystal packing density, as evidenced by X-ray diffraction studies showing shorter intermolecular contacts in carbocyclic systems [1] [7].
Conformational analysis via DFT calculations demonstrates that the oxane ring adopts a near-ideal chair conformation with the oxygen lone pairs oriented equatorially, minimizing steric interactions with the orthogonal pyrrolopyridinone plane. In contrast, spiro-cyclopentane and cyclohexane analogues exhibit pseudo-gauche interactions that increase ring puckering. The C-O bond length (1.43 Å) in the oxane ring provides greater bond angle flexibility at the spiro center (109.5°) compared to C-C bonds (1.54 Å), reducing torsional strain. Bioisosteric replacement studies indicate the oxane oxygen serves as a hydrogen bond acceptor, significantly enhancing protein binding affinity in medicinal chemistry applications – a feature absent in carbocyclic analogues. These properties explain the predominance of spiro-oxane derivatives in pharmaceutical development pipelines, comprising >60% of reported spirocyclic pyrrolopyridines in recent literature [5] [7].
Table 2: Structural and Physicochemical Comparison of Spirocyclic Analogues
Parameter | Spiro-Oxane Derivative | Spiro-Cyclopentane Analogue | Spiro-Cyclohexane Analogue |
---|---|---|---|
Molecular Formula | C₁₁H₁₁BrN₂O₂ | C₁₁H₁₁BrN₂O | C₁₂H₁₁BrN₂O₂ |
Molecular Weight (g/mol) | 283.12 | 267.12 | 295.14 |
cLogP | 1.2 | 2.1 | 2.4 |
Aqueous Solubility (mg/mL) | 23 | 8 | 5 |
Spiro Bond Angle | 109.5° | 108.8° | 109.3° |
Ring Conformation | Chair | Envelope | Chair |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: